Predicted Lipophilicity (XLogP3-AA) Discriminates the 3-Fluoro Target from Non-Fluorinated Benzyl and Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 4.2, indicating higher lipophilicity than the non-fluorinated benzyl analog (4.1) and substantially exceeding the methyl analog (2.6) . This difference, although modest, can translate into measurable changes in passive membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole: 4.1; 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole: 2.6; 2-Fluoro isomer: 4.2; 4-Fluoro isomer: 4.2 |
| Quantified Difference | +0.1 (vs. benzyl); +1.6 (vs. methyl) |
| Conditions | XLogP3-AA 3.0 algorithm as implemented in PubChem (2025 release); all values computed under identical algorithmic conditions |
Why This Matters
Procurement decisions for a screening library with balanced lipophilicity profiles should recognize that the 3-fluoro substitution provides a lipophilic increment over the des-fluoro benzyl series, potentially filling a different property space.
- [1] PubChem Compound Summary for CID 75360656, 5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12151383, 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 570953, 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole. National Center for Biotechnology Information (2025). View Source
